molecular formula C20H27ClO2 B3055534 12-Chlorodehydroabietic acid CAS No. 65310-45-4

12-Chlorodehydroabietic acid

Cat. No. B3055534
CAS RN: 65310-45-4
M. Wt: 334.9 g/mol
InChI Key: LRHCLIUTYPHWLV-MISYRCLQSA-N
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Description

12-Chlorodehydroabietic acid is a chlorinated monohydroxylated compound . It is biodegradable and used as a fungicide . It has been shown to be effective in short-term, low-level treatments .


Molecular Structure Analysis

The molecular formula of 12-Chlorodehydroabietic acid is C20H27ClO2 . Its molecular weight is 334.88 g/mol . The chemical name is (1R,4aS,10aR)-6-chloro-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid .


Physical And Chemical Properties Analysis

12-Chlorodehydroabietic acid has a density of 1.132g/cm3 . Its boiling point is 445.4ºC at 760 mmHg . The flash point is 223.1ºC .

Scientific Research Applications

Synthesis and Biological Activity

12-Chlorodehydroabietic acid, a derivative of dehydroabietic acid, has been a subject of interest in the synthesis of biologically active compounds. For instance, amino derivatives of dehydroabietic acid have shown significant biological activities, including calming effects, anxiolytic activity, and antipyretic action (Tolmacheva et al., 2006). These findings suggest potential therapeutic applications in the medical field, although directly related studies on 12-Chlorodehydroabietic acid were not found.

Chemical Properties and Analysis

The study of the configuration and conformation of derivatives like 12-bromo-dehydroabietic acid using NMR techniques (Nong Rong-feng & Wu Qiang, 2004) provides a basis for understanding the chemical properties of 12-Chlorodehydroabietic acid. Such research contributes to the knowledge of the structural and chemical characteristics of resin acid derivatives, which is essential for their application in various scientific fields.

Optical Properties

Research on derivatives of dehydroabietic acid, such as the synthesis and optical properties of 12-benzoyl dehydroabietyl thioisocyanate, reveals insights into the optical characteristics of these compounds (Wang Heng-shan, 2010). These findings may be relevant in the context of 12-Chlorodehydroabietic acid, particularly in its potential applications in materials science and photonics.

Molecular Mechanisms in Channel Activation

The study of similar compounds, like 12,14-dichlorodehydroabietic acid, in the context of BK channel activation (Sakamoto et al., 2006), provides a framework for understanding the molecular mechanisms through which 12-Chlorodehydroabietic acid might interact with biological systems. This research is particularly relevant in pharmacology and biochemistry.

properties

IUPAC Name

(1R,4aS,10aR)-6-chloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClO2/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHCLIUTYPHWLV-MISYRCLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30983938
Record name 12-Chloroabieta-8(14),9(11),12-trien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Chlorodehydroabietic acid

CAS RN

65310-45-4
Record name 12-Chlorodehydroabietic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065310454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Chloroabieta-8(14),9(11),12-trien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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